8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
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Overview
Description
8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline is a complex organic compound belonging to the class of heterocyclic compounds It features a fused ring system that includes both pyridine and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and reduction steps. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial methods often employ advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Mechanism of Action
The mechanism of action of 8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 8-Hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
- 8-Hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde
Uniqueness
8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline is unique due to its ethoxy substituent, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.
Properties
CAS No. |
182056-26-4 |
---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.312 |
InChI |
InChI=1S/C14H19NO/c1-2-16-13-8-7-11-5-3-9-15-10-4-6-12(13)14(11)15/h7-8H,2-6,9-10H2,1H3 |
InChI Key |
XEQZIEPMDAHDMI-UHFFFAOYSA-N |
SMILES |
CCOC1=C2CCCN3C2=C(CCC3)C=C1 |
Synonyms |
1H,5H-Benzo[ij]quinolizine,8-ethoxy-2,3,6,7-tetrahydro-(9CI) |
Origin of Product |
United States |
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